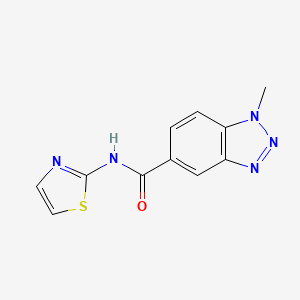
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine, also known as BRL37344, is a selective β3 adrenergic receptor agonist. It was first synthesized in 1988 and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine selectively activates the β3 adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to the activation of adenylate cyclase and an increase in intracellular cyclic AMP levels. This, in turn, leads to the activation of protein kinase A and downstream signaling pathways that mediate the various physiological effects of N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine.
Biochemical and Physiological Effects:
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been shown to have a number of biochemical and physiological effects. It promotes lipolysis and increases energy expenditure, leading to a reduction in adipose tissue mass. It also improves insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glucose homeostasis. In heart failure, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine improves cardiac function and reduces hypertrophy.
実験室実験の利点と制限
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has several advantages for lab experiments. It is highly selective for the β3 adrenergic receptor, which reduces the potential for off-target effects. It also has a well-defined mechanism of action, which makes it a useful tool for studying the β3 adrenergic receptor signaling pathway. However, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has some limitations, such as its relatively short half-life and low bioavailability, which can make dosing and administration challenging.
将来の方向性
There are several future directions for research on N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine. One area of interest is its potential use in the treatment of diabetes and obesity. Further studies are needed to determine the optimal dosing and administration regimens, as well as its long-term safety and efficacy. Another area of interest is its potential use in the treatment of heart failure. Additional studies are needed to further elucidate its mechanism of action and to determine its efficacy in different types of heart failure. Finally, there is potential for the development of novel β3 adrenergic receptor agonists based on the structure of N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine, which could have improved pharmacokinetic and pharmacodynamic properties.
合成法
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine can be synthesized through a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the hydroxyl group with a benzyl group. This is followed by the synthesis of the ethylene diamine derivative, which is then coupled with the protected 4-methoxyphenol using a coupling agent. The final step involves the deprotection of the benzyl group to obtain N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine.
科学的研究の応用
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and heart failure. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which makes it a potential candidate for the treatment of diabetes. It also has anti-obesity effects by promoting lipolysis and increasing energy expenditure. In heart failure, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been shown to improve cardiac function and reduce hypertrophy.
特性
IUPAC Name |
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(14-15-6-4-3-5-7-15)12-13-20-17-10-8-16(19-2)9-11-17/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLCXBOLCJOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)
![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
